![molecular formula C11H15N3 B1466226 (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266851-40-4](/img/structure/B1466226.png)
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine
Overview
Description
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine , also known as benzimidazole derivative , is a heterocyclic compound with a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures. In medicinal chemistry, imidazole derivatives play a crucial role due to their diverse chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole involves the reaction of glyoxal and formaldehyde in ammonia, resulting in the formation of imidazole. Various synthetic routes have been explored to modify the imidazole scaffold and create novel derivatives with specific biological activities .
Molecular Structure Analysis
The molecular structure of (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine consists of a benzimidazole ring with an ethyl and methyl substituent. The nitrogen atoms in the imidazole ring contribute to its unique chemical properties and biological activity. The crystal structure of related compounds can be determined experimentally, providing insights into their binding interactions with biological targets .
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. These reactions allow the introduction of diverse substituents, leading to compounds with specific pharmacological activities. For example, the synthesis of PqsR inhibitors involves fine-tuning the potency of the compound through hit-to-lead optimization .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid, highly soluble in water and polar solvents. Its lipophilic quantity (cLogP) and topological polar surface area (tPSA) influence its pharmacokinetics and bioavailability. These properties impact drug design and optimization .
Scientific Research Applications
Therapeutic Potential
Imidazole derivatives have been found to exhibit a broad range of biological activities. They show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This makes them valuable in the development of new drugs.
Antihistaminic Agents
Imidazole is the basic core of some natural products such as histidine, histamine and DNA based structures . Clemizole, an antihistaminic agent, contains a 1,3-diazole ring .
Antiulcer Agents
Imidazole derivatives such as omeprazole and pantoprazole are used as antiulcer agents . They work by reducing the production of stomach acid.
Antihelmintic Agents
Thiabendazole is an example of an imidazole derivative that is used as an antihelmintic agent . It is used to treat infections caused by a variety of worms and parasites.
Antinematodal Agents
Nocodazole is an imidazole derivative that is used as an antinematodal agent . It works by interfering with the formation of microtubules, which are necessary for cell division and movement.
Antiprotozoal and Antibacterial Agents
Imidazole derivatives such as tinidazole and ornidazole are used as antiprotozoal and antibacterial agents . They are used to treat a variety of infections caused by protozoa and bacteria.
Antiviral Agents
Enviroxime is an example of an imidazole derivative that is used as an antiviral agent . It works by inhibiting the replication of viruses.
Analgesic Agents
Etonitazene, an imidazole derivative, is used as an analgesic . It is a potent pain reliever.
Mechanism of Action
Imidazole-based compounds often act as enzyme inhibitors, modulating biological processes. For instance, inhibition of quorum sensing (QS) systems in bacteria, such as interference with the pqs system in Pseudomonas aeruginosa, reduces bacterial virulence gene expression and biofilm formation. Understanding the molecular interactions between imidazole derivatives and their biological targets is crucial for drug development .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-ethyl-2-methylbenzimidazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSNUUFCNVFRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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